N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-morpholinyl)phenyl]thiourea
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Overview
Description
N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-morpholinyl)phenyl]thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with methoxy and methyl substituents, along with a morpholine ring attached via a carbamothioyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-morpholinyl)phenyl]thiourea typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(morpholin-4-yl)aniline in the presence of a base such as triethylamine to yield the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-morpholinyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-methyl-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzamide.
Reduction: Formation of 2-methoxy-3-methyl-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-morpholinyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-3-methyl-N-{[2-(piperidin-4-yl)phenyl]carbamothioyl}benzamide
- 2-methoxy-3-methyl-N-{[2-(pyrrolidin-4-yl)phenyl]carbamothioyl}benzamide
Uniqueness
N-(2-methoxy-3-methylbenzoyl)-N'-[2-(4-morpholinyl)phenyl]thiourea is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from similar compounds with different ring systems.
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-methoxy-3-methyl-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O3S/c1-14-6-5-7-15(18(14)25-2)19(24)22-20(27)21-16-8-3-4-9-17(16)23-10-12-26-13-11-23/h3-9H,10-13H2,1-2H3,(H2,21,22,24,27) |
InChI Key |
PAOOBDXLTVKURL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)OC |
Origin of Product |
United States |
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